molecular formula C27H38N4O8 B1310599 Suc-Ala-Leu-Pro-Phe-OH CAS No. 287379-73-1

Suc-Ala-Leu-Pro-Phe-OH

Cat. No. B1310599
CAS RN: 287379-73-1
M. Wt: 546.6 g/mol
InChI Key: QFWLENXZHAFXAI-VMXMFDLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Suc-Ala-Leu-Pro-Phe-OH” is a substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) . It has been used for an uncoupled protease-free assay of PPIase activity .

Mechanism of Action

Target of Action

Suc-Ala-Leu-Pro-Phe-OH is a substrate for FK-506 binding proteins (FKBPs) , also known as macrophilins , and cyclophilins . These proteins belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) , which play crucial roles in protein folding, cellular signaling, and immune response.

Mode of Action

The compound interacts with its targets, the FKBPs and cyclophilins, through a process called cis-trans isomerization of proline imidic peptide bonds . This interaction accelerates protein folding, which is essential for the proper functioning of many biological processes .

Biochemical Pathways

The primary biochemical pathway affected by Suc-Ala-Leu-Pro-Phe-OH involves the isomerization of proline imidic peptide bonds . This process is catalyzed by PPIases, including FKBPs and cyclophilins . The isomerization of these bonds is a rate-limiting step in the folding of many proteins, and thus, the compound’s action can influence numerous downstream effects related to protein function.

Result of Action

The molecular and cellular effects of Suc-Ala-Leu-Pro-Phe-OH’s action are primarily related to its role in accelerating protein folding . By enhancing the activity of PPIases, it can influence the function of many proteins, potentially affecting a wide range of cellular processes.

Action Environment

The action, efficacy, and stability of Suc-Ala-Leu-Pro-Phe-OH can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be affected by the presence of certain solvents . Additionally, factors such as pH and temperature could potentially influence its activity and stability, as these conditions can impact protein folding processes.

Safety and Hazards

The safety data sheet for a similar compound, “Suc-Ala-Leu-Pro-Phe-pNA”, suggests that it is toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is also a moderate to severe irritant to the skin and eyes .

Future Directions

The development of protease-cleavable peptide linkers for selective drug delivery is a promising future direction . The application of unnatural amino acids for the development of highly selective peptide linkers is also presented as a future perspective .

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O8/c1-16(2)14-19(29-24(35)17(3)28-22(32)11-12-23(33)34)26(37)31-13-7-10-21(31)25(36)30-20(27(38)39)15-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-21H,7,10-15H2,1-3H3,(H,28,32)(H,29,35)(H,30,36)(H,33,34)(H,38,39)/t17-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLENXZHAFXAI-VMXMFDLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11092823

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